molecular formula C18H36N2 B14231060 1,2-Ethanediamine, N-cyclooctyl-N'-(2,3-dimethylcyclohexyl)- CAS No. 627519-27-1

1,2-Ethanediamine, N-cyclooctyl-N'-(2,3-dimethylcyclohexyl)-

Katalognummer: B14231060
CAS-Nummer: 627519-27-1
Molekulargewicht: 280.5 g/mol
InChI-Schlüssel: SAEDPLIJANPUKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- is a chemical compound with the molecular formula C18H36N2. It is a derivative of ethanediamine, where the hydrogen atoms are substituted with cyclooctyl and 2,3-dimethylcyclohexyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- typically involves the reaction of 1,2-ethanediamine with cyclooctyl and 2,3-dimethylcyclohexyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Ethanediamine, N-cyclooctyl-N’-(2,3-dimethylcyclohexyl)- is unique due to its specific structural modifications, which impart distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

627519-27-1

Molekularformel

C18H36N2

Molekulargewicht

280.5 g/mol

IUPAC-Name

N-cyclooctyl-N'-(2,3-dimethylcyclohexyl)ethane-1,2-diamine

InChI

InChI=1S/C18H36N2/c1-15-9-8-12-18(16(15)2)20-14-13-19-17-10-6-4-3-5-7-11-17/h15-20H,3-14H2,1-2H3

InChI-Schlüssel

SAEDPLIJANPUKI-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(C1C)NCCNC2CCCCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.